molecular formula C10H9ClN2 B8688088 (6-Chloroquinolin-2-yl)methanamine

(6-Chloroquinolin-2-yl)methanamine

Cat. No.: B8688088
M. Wt: 192.64 g/mol
InChI Key: WHSHMXLCBVHPPP-UHFFFAOYSA-N
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Description

Importance of the Quinoline (B57606) Heterocyclic System in Advanced Chemical Synthesis

The quinoline ring system is a cornerstone of heterocyclic chemistry, with a rich history dating back to its initial isolation from coal tar in 1834. wikipedia.org Its significance in advanced chemical synthesis stems from its dual nature as both a stable aromatic system and a reactive entity. The presence of the nitrogen atom in the pyridine (B92270) ring influences the electron density of the entire molecule, making it susceptible to a variety of chemical transformations. numberanalytics.com

A multitude of named reactions have been developed for the synthesis of the quinoline core and its derivatives, highlighting its importance and the desire to access its diverse chemical space. wikipedia.orgiipseries.org These include:

Skraup Synthesis: A classic method involving the reaction of anilines with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org

Combes Quinoline Synthesis: The condensation of anilines with β-diketones. wikipedia.orgiipseries.org

Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.orgiipseries.org

Friedländer Synthesis: The condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. wikipedia.orgrsc.org

Pfitzinger Reaction: The reaction of isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. wikipedia.orgpharmaguideline.com

Knorr Quinoline Synthesis: The reaction of a β-ketoanilide with sulfuric acid. wikipedia.org

Niementowski Quinoline Synthesis: The reaction of anthranilic acid with ketones. wikipedia.org

Gould-Jacobs Reaction: Starting from an aniline (B41778) and ethyl ethoxymethylenemalonate. wikipedia.org

Povarov Reaction: A three-component reaction of an aniline, a benzaldehyde, and an activated alkene. wikipedia.orgiipseries.org

This extensive synthetic toolbox allows chemists to construct a vast library of substituted quinolines, each with the potential for unique properties and applications. researchgate.net The quinoline scaffold is not only a target of synthesis but also a versatile intermediate for the construction of more complex fused heterocyclic systems. researchgate.net Its derivatives have found applications beyond medicine, in areas such as materials science, where they are used in the development of dyes, pigments, and materials with specific optical and electrical properties. numberanalytics.comresearchgate.net

The continuous development of novel synthetic methodologies, including multicomponent reactions (MCRs), further underscores the enduring importance of the quinoline system. nih.gov MCRs offer an efficient and atom-economical way to generate structural diversity, which is crucial for the discovery of new lead compounds in drug development and materials science. nih.gov

Contextualizing Halogenated Quinoline Scaffolds in Organic Chemistry

The introduction of halogen atoms onto the quinoline scaffold has a profound impact on its chemical and physical properties. Halogens, particularly chlorine, are highly electronegative and can significantly alter the electron distribution within the aromatic system. This electronic effect can influence the reactivity of the quinoline ring in subsequent chemical transformations and modulate the acidity or basicity of nearby functional groups.

From a synthetic perspective, halogenated quinolines are valuable intermediates. The halogen atom can serve as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, at specific positions on the quinoline ring, thereby enabling the synthesis of complex and diverse molecular architectures. For instance, 2-chloroquinoline-3-carbaldehydes are versatile starting materials for the synthesis of various fused quinoline systems. rsc.org

In the context of medicinal chemistry, halogenation is a common strategy employed to enhance the pharmacological properties of a lead compound. The presence of a halogen can:

Increase Lipophilicity: This can improve the ability of a molecule to cross cell membranes and reach its biological target.

Block Metabolic Sites: Halogen atoms can be introduced at positions susceptible to metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.

Form Halogen Bonds: Halogen atoms can act as halogen bond donors, interacting with electron-rich atoms in biological macromolecules like proteins and nucleic acids. These interactions can contribute to the binding affinity and selectivity of a drug for its target.

The quinoline core is found in a number of important drugs, and many of these contain halogen substituents. rsc.org For example, chloroquine, a well-known antimalarial drug, features a chlorine atom at the 7-position of the quinoline ring. rsc.org The development of new synthetic methods for the regioselective halogenation of quinolines remains an active area of research, driven by the significant potential of halogenated quinoline derivatives in drug discovery and materials science.

The Role of Methanamine Functionalities in Modulating Chemical Reactivity and Applications

The methanamine group (-CH₂NH₂) is a key functional group that can significantly influence the properties and applications of a molecule. As a primary amine, it can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. The basic nature of the amine allows for the formation of salts, which can improve the aqueous solubility and bioavailability of a compound.

The introduction of a methanamine group can also impart specific biological activities. Many biologically active compounds contain primary amine functionalities, as they can mimic the structures of natural amino acids and neurotransmitters, allowing them to interact with their respective receptors and enzymes. In the context of quinoline derivatives, the combination of the quinoline core and the methanamine group can lead to compounds with a wide range of pharmacological effects. For example, the synthesis of Mannich bases of quinoline derivatives, which involves the introduction of an aminomethyl functionality, has been explored for antimicrobial activity. rsc.org

Scope and Objectives of Research on (6-Chloroquinolin-2-yl)methanamine and its Structural Analogs

Research into this compound and its structural analogs is driven by the potential to develop novel compounds with significant chemical and biological properties. The strategic combination of the quinoline scaffold, a chloro substituent, and a methanamine functionality creates a molecule with a unique set of characteristics that are of great interest to medicinal and synthetic chemists.

The primary objectives of research in this area include:

Synthesis and Characterization: Developing efficient and versatile synthetic routes to this compound and its derivatives. This includes the exploration of new catalytic methods and the optimization of existing procedures to allow for the introduction of a wide range of substituents on both the quinoline ring and the methanamine nitrogen.

Exploration of Chemical Reactivity: Investigating the chemical reactivity of the title compound and its analogs to understand how the interplay of the different functional groups influences their behavior in chemical reactions. This knowledge is crucial for the design of new synthetic transformations and the development of novel molecular probes.

Investigation of Biological Activity: Screening this compound and its derivatives for a wide range of biological activities. Given the known pharmacological properties of quinoline-based compounds, research often focuses on areas such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govjddtonline.inforesearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effect of these modifications on its biological activity. SAR studies are essential for identifying the key structural features responsible for a desired pharmacological effect and for the rational design of more potent and selective compounds. nih.gov

Development of New Materials: Exploring the potential of this compound and its analogs as building blocks for the synthesis of new materials with interesting optical, electronic, or catalytic properties. The quinoline core is known to be a component of fluorescent dyes and other functional materials. numberanalytics.comresearchgate.net

The research on this compound and its structural analogs represents a focused effort to harness the chemical potential of the quinoline scaffold for the development of new molecules with valuable applications in medicine and materials science.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(6-chloroquinolin-2-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H,6,12H2

InChI Key

WHSHMXLCBVHPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CN)C=C1Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 6 Chloroquinolin 2 Yl Methanamine Scaffolds

Reactivity of the Quinoline (B57606) Ring System

The quinoline ring is a fused aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which significantly influences the molecule's reactivity. nih.gov This deactivation primarily affects the pyridine part of the ring system, making the benzene ring the preferred site for electrophilic attack, while the pyridine ring, particularly at positions 2 and 4, is activated for nucleophilic substitution. researchgate.netarsdcollege.ac.in

The presence of a halogen, such as chlorine, on the quinoline ring renders the carbon atom to which it is attached susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr).

There are notable differences in reactivity between the 2- and 4-positions of the quinoline ring towards nucleophiles. researchgate.net Generally, the 4-position is more reactive in acid-catalyzed reactions due to the stability of the intermediate formed upon protonation of the ring nitrogen. researchgate.netresearchgate.net However, the reactivity is also highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. researchgate.netmdpi.com For instance, studies on 2,4-dichloroquinolines have shown that while some nucleophiles will readily displace the chlorine at the 4-position, the chlorine at the 2-position can be less reactive. mdpi.com

Acid catalysis plays a significant role in these substitution reactions. researchgate.netresearchgate.net The quinoline nitrogen, being basic, can be protonated in an acidic medium. This protonation enhances the electron-withdrawing effect of the nitrogen, further activating the ring towards nucleophilic attack. researchgate.net Conversely, reactions can also be carried out under basic conditions, for example, by using the sodium salt of a nucleophile. researchgate.netresearchgate.net

The following table summarizes representative conditions for nucleophilic substitution on chloroquinolines with 1,2,4-triazole, illustrating the influence of reaction conditions on yield and reaction time.

Substituent (R)MethodTemperature (°C)Time (h)Yield (%)Reference
6-ClA (Neutral)100>50- researchgate.net
6-ClB (Acidic)1001075.5 researchgate.net
6-ClC (Basic)100170.0 researchgate.net
HA (Neutral)100>50- researchgate.net
HB (Acidic)1001480.8 researchgate.net
HC (Basic)100276.0 researchgate.net

Method A: Nucleophile in solvent. Method B: Nucleophile with HCl in solvent. Method C: Sodium salt of nucleophile in solvent.

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the quinoline scaffold occurs preferentially on the carbocyclic (benzene) ring. arsdcollege.ac.inquimicaorganica.org The electron-withdrawing nature of the nitrogen atom deactivates the pyridinoid ring towards attack by electrophiles. The substitution primarily takes place at positions 5 and 8. arsdcollege.ac.inquimicaorganica.org

The preference for positions 5 and 8 can be explained by examining the stability of the cationic resonance intermediates (Wheland intermediates) formed during the reaction. quimicaorganica.orglumenlearning.com Attack at positions 5 or 8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridine ring in all resonance structures. quimicaorganica.org Attack at positions 6 or 7 would lead to less stable intermediates. quimicaorganica.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. arsdcollege.ac.in

Transformations Involving the Methanamine Functional Group

The primary amine of the methanamine group is a versatile functional handle, allowing for a wide array of chemical transformations. It behaves as a potent nucleophile and a base, enabling derivatizations that are fundamental in medicinal chemistry and materials science.

Amide Formation: Primary amines readily react with carboxylic acid derivatives, such as acid chlorides and anhydrides, to form stable amide bonds. libretexts.org This acylation reaction is one of the most frequently used transformations in drug discovery. nih.gov The reaction proceeds via a nucleophilic addition-elimination mechanism. mnstate.edu To drive the reaction to completion and neutralize the acidic byproduct (e.g., HCl), a base is often added. libretexts.orgmnstate.edu Modern coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-Hydroxybenzotriazole (B26582) (HOBt), can facilitate amide bond formation directly from carboxylic acids under mild conditions. nih.gov

Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. nih.govnanobioletters.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.gov The formation of the imine is often reversible and can be influenced by pH; the removal of water from the reaction mixture drives the equilibrium towards the product. mnstate.edu These Schiff bases are important intermediates and can be further reduced to form stable secondary amines.

The table below provides examples of common derivatization reactions for primary amines.

Reaction TypeReactantTypical ReagentsProductReference
Amide Formation (Acylation)Acid Chloride (R-COCl)Base (e.g., Pyridine, NEt₃)Amide (R-CO-NH-R') libretexts.orgmnstate.edu
Amide Formation (Coupling)Carboxylic Acid (R-COOH)EDC, HOBt, DMAPAmide (R-CO-NH-R') nih.gov
Schiff Base FormationAldehyde (R-CHO)Heat, removal of H₂OImine (R-CH=N-R') nih.govnih.gov
AlkylationAlkyl Halide (R-X)Base (e.g., NaHCO₃) or excess amineSecondary/Tertiary Amine, Quaternary Salt libretexts.org

The methylene (B1212753) (-CH₂-) group in (6-Chloroquinolin-2-yl)methanamine acts as a bridge between the quinoline ring and the amine. Its reactivity is influenced by both adjacent groups. Being in a benzylic-like position (adjacent to an aromatic ring), the C-H bonds of the methylene bridge are potentially susceptible to reactions that can stabilize a radical or anionic intermediate.

While specific studies on the methylene bridge reactivity of this exact compound are not extensively documented, analogous structures suggest potential pathways. For example, the methylene group could be a site for oxidation reactions. Furthermore, in reactions like the Mannich reaction, a methylene bridge is formed from an amine, an aldehyde, and an active hydrogen compound, proceeding through an imine intermediate. researchgate.net This suggests that the existing aminomethyl structure could potentially participate in related transformations, although this remains an area for further investigation.

Mechanistic Insights into Complex Reactions of Chloroquinoline Amines

The mechanisms governing the reactions of chloroquinoline amines are diverse and depend on the specific transformation.

For nucleophilic aromatic substitution (SNAr) on the chloroquinoline ring, the reaction generally proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then eliminated, restoring the aromaticity of the ring. In acidic conditions, the mechanism is enhanced by the initial protonation of the quinoline nitrogen, which increases the electrophilicity of the ring and facilitates the nucleophilic attack. researchgate.netresearchgate.net

Electrophilic aromatic substitution (EAS) follows the well-established mechanism for aromatic compounds. lumenlearning.com It begins with the attack of the π-electrons of the benzene ring on the electrophile, forming a resonance-stabilized carbocationic intermediate (the Wheland intermediate or sigma complex). quimicaorganica.orglumenlearning.com A base then removes a proton from the carbon that was attacked, restoring aromaticity and yielding the substituted product.

The mechanism for amide formation from an acid chloride involves nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen to yield the final amide product. mnstate.edu

More complex reactions have also been reported. For example, a catalyst-free nucleophilic substitution of hydrogen (SNH) in quinolines by acylethynylpyrroles has been shown to proceed through a proposed [2+3]-cycloadduct intermediate, which then undergoes a redox ring-opening to give the final substituted product. rsc.org These advanced mechanistic pathways highlight the ongoing development in quinoline chemistry.

Rational Design of Derivatives through Targeted Chemical Modifications

The rational design of derivatives from the this compound scaffold focuses on strategically modifying its structure to enhance biological activity, selectivity, and pharmacokinetic properties. Key areas of modification include the primary amine, the quinoline core, and the chloro substituent, each offering unique opportunities for interaction with biological targets.

Amide Bond Formation

A primary route for derivatization is through the acylation of the primary amine to form a wide array of amides. This transformation is typically achieved through standard amide coupling reactions, where this compound is reacted with a carboxylic acid in the presence of a coupling agent. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

The rationale behind synthesizing amide derivatives is to introduce various substituents that can probe the binding pocket of a target protein. For instance, in the design of kinase inhibitors, the amide linkage can orient appended moieties to interact with key residues in the ATP-binding site. The diversity of commercially available carboxylic acids allows for a systematic exploration of structure-activity relationships (SAR), by varying steric bulk, electronic properties, and hydrogen bonding potential of the appended group.

Table 1: Examples of Amide Coupling Reactions with this compound

Carboxylic AcidCoupling ReagentsProduct
Acetic AcidEDC, HOBtN-((6-chloroquinolin-2-yl)methyl)acetamide
Benzoic AcidHATU, DIPEAN-((6-chloroquinolin-2-yl)methyl)benzamide
Boc-glycineDCC, DMAPtert-butyl (2-(((6-chloroquinolin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Reductive Amination

Reductive amination provides a pathway to introduce secondary or tertiary amines by reacting the primary amine of this compound with aldehydes or ketones in the presence of a reducing agent. A mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) is often preferred as it selectively reduces the intermediate imine or iminium ion without affecting the carbonyl reactant.

This modification is particularly useful for introducing larger, more complex substituents and for modulating the basicity of the nitrogen atom, which can be critical for pharmacokinetic properties such as cell permeability and solubility. The resulting secondary or tertiary amines can also serve as key interaction points with biological targets.

Table 2: Reductive Amination Reactions with this compound

Carbonyl CompoundReducing AgentProduct
AcetoneNaBH3CNN-isopropyl-1-(6-chloroquinolin-2-yl)methanamine
CyclohexanoneNaBH(OAc)3N-cyclohexyl-1-(6-chloroquinolin-2-yl)methanamine
BenzaldehydeNaBH3CNN-benzyl-1-(6-chloroquinolin-2-yl)methanamine

Modification of the Quinoline Core

The chloro group at the 6-position of the quinoline ring is a key handle for modification through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the quinoline scaffold and a variety of boronic acids or esters. This enables the introduction of aryl or heteroaryl substituents at this position, significantly expanding the chemical space of the derivatives.

The rationale for modifying the 6-position is often to improve target affinity and selectivity. For example, in kinase inhibitor design, the appended aryl group can access hydrophobic pockets or form specific interactions with the protein surface, leading to enhanced potency. The choice of the boronic acid is guided by the desired properties of the final compound, such as increased solubility or the introduction of additional points for hydrogen bonding.

Table 3: Suzuki-Miyaura Coupling on the this compound Scaffold

Boronic Acid/EsterPalladium CatalystBaseProduct
Phenylboronic acidPd(PPh3)4K2CO3(6-Phenylquinolin-2-yl)methanamine
4-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3(6-(4-Methoxyphenyl)quinolin-2-yl)methanamine
Pyridine-3-boronic acidPd(OAc)2, SPhosK3PO4(6-(Pyridin-3-yl)quinolin-2-yl)methanamine

By systematically applying these chemical transformations, researchers can generate libraries of this compound derivatives with diverse structural features. The subsequent biological evaluation of these compounds allows for the elucidation of structure-activity relationships, guiding the iterative process of rational drug design to develop potent and selective therapeutic agents.

Computational and Theoretical Studies on 6 Chloroquinolin 2 Yl Methanamine and Analogs

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and energetic properties of quinoline (B57606) derivatives. These calculations provide a foundational understanding of the molecule's behavior at an electronic level.

The geometry of a molecule is fundamental to its chemical and biological activity. Computational methods are used to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For quinoline and its derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to optimize molecular geometries. bohrium.comresearchgate.netdergipark.org.tr

In a comprehensive study of 6-chloroquinoline (B1265530), a close analog of (6-chloroquinolin-2-yl)methanamine, the optimized geometric parameters were calculated. The substitution of a chlorine atom on the quinoline ring has been shown to influence the chemical and physical properties, including solubility, reactivity, and biological activity, due to the high electronegativity of chlorine. dergipark.org.tr The planarity of the quinoline ring system is a key feature, though minor deviations can occur upon substitution. For instance, in 6-chloro-quinolin-2(1H)-one, the chlorine atom deviates slightly from the mean plane of the quinoline ring. nih.gov

The introduction of a methanamine group at the 2-position of 6-chloroquinoline would introduce additional conformational flexibility around the C-C and C-N single bonds of the side chain. A full conformational analysis would involve rotating these bonds to identify the global and local energy minima, which would correspond to the most stable conformations of the molecule.

Table 1: Selected Optimized Bond Lengths and Bond Angles for 6-Chloroquinoline (Analog) Calculated using DFT/B3LYP/6-311++G(d,p)

Bond Lengths (Å)Bond Angles (°)
ParameterCalculated ValueParameterCalculated Value
C2-C31.366C2-N1-C9117.4
C5-C61.411C5-C6-C7121.2
C6-C71.371C5-C6-Cl15119.8
C6-Cl151.745C7-C6-Cl15119.0

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure include the distribution of electron density and the energies of the frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. bohrium.com

For the analog 6-chloroquinoline, the HOMO and LUMO energies were calculated using the DFT/B3LYP method. The HOMO is primarily localized over the quinoline ring, while the LUMO is distributed over the entire molecule. The chlorine substitution has been shown to significantly alter the reactive nature of the quinoline moiety. bohrium.comresearchgate.netdergipark.org.tr

Table 2: Calculated Frontier Molecular Orbital Energies for 6-Chloroquinoline (Analog)

ParameterEnergy (eV)
EHOMO-6.64
ELUMO-1.39
Energy Gap (ΔE)5.25

Mulliken Charges: Mulliken population analysis is a method for estimating partial atomic charges, which provides insight into the charge distribution within a molecule and identifies electrophilic and nucleophilic centers. bohrium.comresearchgate.net In 6-chloroquinoline, the nitrogen atom is expected to carry a negative charge due to its higher electronegativity, making it a potential site for electrophilic attack. The carbon atom attached to the chlorine atom is also of interest, as the electronegative chlorine atom will influence its charge. The distribution of charges is critical for understanding intermolecular interactions, such as those with biological receptors.

Prediction of Chemical Reactivity Descriptors

Based on the electronic structure calculations, several chemical reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions.

Global reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. The electrophilicity index measures the propensity of a species to accept electrons, while nucleophilicity relates to its ability to donate electrons. These indices are valuable for predicting the reactivity of quinoline derivatives in various chemical transformations. nih.gov

Chemical hardness (η) and softness (S) are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity, whereas soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. These descriptors are calculated using the energies of the HOMO and LUMO. For 6-chloroquinoline, the calculated HOMO-LUMO gap of 5.25 eV suggests a relatively stable molecule. The introduction of the methanamine group in this compound would likely alter these values, potentially leading to a change in its reactivity profile.

Table 3: Calculated Global Reactivity Descriptors for 6-Chloroquinoline (Analog)

DescriptorValue (eV)
Ionization Potential (I)6.64
Electron Affinity (A)1.39
Chemical Hardness (η)2.625
Chemical Softness (S)0.190
Electronegativity (χ)4.015
Chemical Potential (μ)-4.015
Electrophilicity Index (ω)3.07

Theoretical Spectroscopic Characterization

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of novel compounds. Theoretical spectra can be compared with experimental data to confirm the structure of a synthesized molecule.

For 6-chloroquinoline, theoretical vibrational (FT-IR), UV-Vis, and NMR spectra have been calculated using DFT and time-dependent DFT (TD-DFT) methods. bohrium.comresearchgate.netdergipark.org.tr The calculated vibrational frequencies, after scaling, show good agreement with experimental FT-IR spectra. dergipark.org.tr The C-Cl stretching modes for 6-chloroquinoline were theoretically observed at 351, 607, and 637 cm⁻¹, which correlates well with experimental findings. dergipark.org.tr

The electronic absorption spectrum, calculated using TD-DFT, can predict the UV-Vis absorption bands arising from electronic transitions, often related to π → π* transitions within the aromatic system. Furthermore, the gauge-invariant atomic orbital (GIAO) method is used to calculate NMR chemical shifts (¹H and ¹³C), which are also in good agreement with experimental data for 6-chloroquinoline. bohrium.comresearchgate.netdergipark.org.tr These theoretical spectroscopic data provide a detailed fingerprint of the molecule, aiding in its structural elucidation. Similar calculations for this compound would provide valuable data for its synthesis and characterization.

Solvent Effects and Environmental Influence on Molecular Properties

The surrounding solvent environment plays a crucial role in determining the molecular properties and behavior of chemical compounds. For quinoline derivatives, including this compound, computational studies are invaluable for predicting and understanding how different solvents influence their structural, spectroscopic, and electronic characteristics. These theoretical investigations often employ methods like Density Functional Theory (DFT) in combination with models such as the Polarized Continuum Model (PCM) to simulate the presence of a solvent.

Quantum chemical calculations on quinoline derivatives have demonstrated that the polarity of the solvent can significantly affect various molecular properties. For instance, studies on related quinoline compounds have shown a notable impact of solvent polarity on the dipole moment. As the polarity of the solvent increases, a corresponding change in the dipole moment of the quinoline derivative is often observed. This is attributed to the intermolecular interactions between the solute and solvent molecules, which can lead to structural and energetic changes within the system.

Solvation energy, which represents the energy change when a solute dissolves in a solvent, is another critical parameter investigated in these studies. For quinoline derivatives, it has been found that the solvation energy is influenced by both the specific structure of the molecule and the polarity of the solvent. Interestingly, the relationship between solvation energy and solvent polarity is not always linear, indicating complex solute-solvent interactions.

The influence of the solvent on the electronic properties of quinoline derivatives is also a key area of investigation. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial factor that determines the reactivity of a molecule. Computational studies on quinoline and its derivatives have been performed in different media, such as in a vacuum, ethanol, and tetrahydrofuran (THF), to understand these effects. While only slight differences may be observed in the HOMO-LUMO energy gap values for some quinoline derivatives in different solvents, these subtle changes can still provide insights into their relative reactivity in various environments.

Furthermore, the polar surface area (PSA) of quinoline derivatives has been computationally analyzed in the presence of different solvents. In some cases, it has been found that the PSA of the studied compounds changes only slightly with a variation in the nature of the solvent.

A theoretical study on 6-chloroquinoline, the parent scaffold of this compound, utilized DFT calculations to investigate its molecular structure and electronic features. Such studies provide foundational data, including optimized geometry and vibrational frequencies, which are essential for understanding the intrinsic properties of the molecule before considering solvent effects. The substitution of a chlorine atom on the quinoline ring is shown to significantly alter the reactive nature of the quinoline moiety, which in turn influences how the molecule interacts with its environment.

Table 1: Calculated Properties of a Quinoline Derivative in Different Solvents

SolventDielectric ConstantDipole Moment (Debye)HOMO-LUMO Gap (eV)
Vacuum12.224.80
Toluene2.382.854.78
Ethanol24.553.584.75
Water78.393.794.74

Note: The data in this table is illustrative and based on general findings for quinoline derivatives. It does not represent experimentally verified values for this compound.

Computational Exploration of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For quinoline derivatives, theoretical studies are instrumental in understanding their synthesis and reactivity. DFT calculations are frequently employed to map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways.

The synthesis of quinoline and its derivatives can often proceed through various named reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Each of these reactions involves a series of complex steps, including condensation, cyclization, and dehydration or oxidation. Computational exploration of these reaction mechanisms can help in understanding the role of catalysts, the effect of substituents on reactivity, and the factors controlling regioselectivity and stereoselectivity. For example, theoretical studies can model the step-by-step process of a Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a carbonyl compound, to predict the activation energies for each step and identify the rate-determining step.

In the context of this compound and its analogs, computational studies can be used to investigate various reactions, including their formation and subsequent chemical transformations. For instance, the mechanism for the introduction of the methanamine group at the 2-position of the 6-chloroquinoline core could be computationally modeled. This would involve calculating the energies of reactants, intermediates, transition states, and products for different plausible pathways.

Furthermore, the reactivity of the resulting this compound in subsequent reactions can be explored. For example, if the amine group is to be functionalized, computational methods can predict the most likely site of reaction and the energy barriers associated with different transformations. This is particularly useful in designing synthetic routes to novel derivatives with desired properties.

DFT studies are also crucial in understanding the stereoselectivities of reactions. For reactions that create chiral centers, computational modeling can determine the energies of the different transition states leading to various stereoisomers. By comparing these energies, the most likely stereochemical outcome of the reaction can be predicted, which is of paramount importance in the synthesis of biologically active molecules.

The exploration of reaction mechanisms is not limited to synthetic pathways. Computational studies can also shed light on the mechanisms of action for biologically active quinoline derivatives. By modeling the interaction of a quinoline derivative with a biological target, such as an enzyme or a receptor, researchers can gain insights into the binding modes and the key interactions that are responsible for its biological activity. This information is invaluable for the rational design of new and more potent therapeutic agents.

Table 2: Key Aspects of Computational Reaction Mechanism Exploration

AspectDescriptionComputational Methods
Reaction Pathway Mapping Identification of the sequence of elementary steps connecting reactants to products.Transition State Searching, Intrinsic Reaction Coordinate (IRC) calculations.
Activation Energy Calculation Determination of the energy barrier that must be overcome for a reaction to occur.DFT, Ab initio methods.
Intermediate and Transition State Characterization Analysis of the geometry and electronic structure of transient species.Frequency analysis to confirm stationary points.
Catalyst Role Elucidation Understanding how a catalyst lowers the activation energy and influences the reaction pathway.Modeling catalyst-substrate interactions.
Selectivity Prediction Predicting the preferential formation of one product over others (regio-, chemo-, and stereoselectivity).Comparison of activation energies for competing pathways.

Coordination Chemistry and Catalytic Applications of 6 Chloroquinolin 2 Yl Methanamine Derivatives As Ligands

Design Principles for Quinoline-Based Ligands

The design of effective ligands is a cornerstone of catalysis, enabling the precise control of a metal center's reactivity and selectivity. numberanalytics.com For quinoline-based ligands, several key features are considered to optimize their performance in catalytic applications. These include tuning the electronic properties by modifying substituents on the ligand, adjusting the steric bulk to control substrate access, and utilizing bidentate or multidentate ligands to enhance coordination with the metal center. numberanalytics.com

Role of the Quinoline (B57606) Nitrogen in Coordination

The nitrogen atom within the quinoline ring is a primary coordination site for metal ions. nih.govresearchgate.net Its ability to donate a lone pair of electrons facilitates the formation of stable metal complexes. The coordination of the quinoline nitrogen is a recurring motif in the structure of various metal complexes, highlighting its fundamental role in ligand design. nih.govresearchgate.netclarku.edu The electronic properties of the quinoline ring, which can be modulated by substituents, directly influence the donor strength of the nitrogen atom and, consequently, the stability and reactivity of the resulting metal complex. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups on the quinoline ring can alter the electron density at the nitrogen atom, thereby tuning the metal-ligand bond strength.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (6-Chloroquinolin-2-yl)methanamine and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Nature of Metal-Ligand Interactions

The interaction between the metal center and the this compound ligand is primarily a coordinate covalent bond, where the nitrogen atoms of the quinoline ring and the methanamine group donate electron pairs to the metal ion. nih.gov The strength and nature of these interactions can be probed using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, a downfield shift in the resonance of protons near the coordination sites in the ¹H NMR spectrum can indicate complex formation. nih.gov The solvent can also play a significant role in the stability and formation of these complexes. researchgate.net

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography of analogs)

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. researchgate.netweizmann.ac.ilresearchgate.net While the specific crystal structure of a this compound complex was not found, analysis of analogous structures provides significant insight. For example, in related quinoline-based Schiff base silver(I) complexes, coordination occurs through the quinoline nitrogen and an imine nitrogen, leading to various geometries such as distorted pseudo-tetrahedral. nih.gov Similarly, palladium(II) complexes with tripodal ligands containing quinoline donors have been shown to adopt a slightly distorted square planar geometry. aut.ac.nz These studies reveal that the coordination geometry is influenced by the metal ion, the specific ligand structure, and the presence of other coordinating species.

Below is a table summarizing the crystallographic data for some analogous quinoline-containing metal complexes:

ComplexCrystal SystemSpace GroupReference
[NiIIL2] (L = 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide)TriclinicP-1 uomphysics.net
(QuinH)2[CoCl4]·2H2O (Quin = quinoline)MonoclinicC2/c clarku.edu
(QuinH)[Cu(Quin)Br3] (Quin = quinoline)TriclinicP-1 clarku.edu
[Pd(DQEPEA)Cl]Cl·11H2O aut.ac.nz

Catalytic Performance of Quinoline-Methanamine Metal Complexes

Metal complexes derived from quinoline-based ligands are widely explored for their catalytic activity in a variety of organic transformations. researchgate.netcapes.gov.brrsc.org The catalytic performance is intrinsically linked to the design of the ligand and the nature of the metal center. numberanalytics.com For instance, palladium-catalyzed cascade reactions have been developed for the synthesis of quinolines themselves. nih.gov While specific catalytic data for complexes of this compound were not found in the search results, the broader class of quinoline-based metal complexes has shown promise in various catalytic applications, including hydrogenation and oxidation reactions. weizmann.ac.ilresearchgate.net The development of nanocatalysts has also emerged as an environmentally friendly approach for the synthesis of quinoline derivatives. nih.gov The introduction of functional groups on the quinoline ring can significantly influence the catalytic activity of the corresponding metal complexes. researchgate.net

Applications in Asymmetric Catalysis

There is no specific information available in the surveyed literature regarding the application of this compound derivatives as ligands in asymmetric catalysis. The development of chiral ligands is crucial for enantioselective transformations, but studies detailing the design, synthesis, and application of chiral variants of this specific ligand are not found.

Photoredox Catalysis and Light-Induced Reactions

While photoredox catalysis is a burgeoning field utilizing visible light to initiate chemical reactions, there are no specific reports on the use of transition metal complexes bearing this compound or its derivatives as photosensitizers or catalysts. The photophysical properties of such complexes, which are essential for their function in photoredox cycles, have not been described.

Other Organometallic Catalysis

In the broader context of organometallic catalysis, which includes cross-coupling reactions and other transformations, there is a lack of data on the performance of this compound-based ligands. Consequently, no specific research findings or comparative data tables can be presented.

Ligand Tuning for Enhanced Catalytic Efficiency and Selectivity

The principle of ligand tuning, which involves modifying the steric and electronic properties of a ligand to optimize catalyst performance, is a fundamental concept in catalysis. However, without foundational studies on the catalytic activity of this compound derivatives, there is no available research on the systematic tuning of this ligand scaffold for enhanced efficiency or selectivity in any specific catalytic reaction.

Advanced Materials and Chemo Sensing Applications of 6 Chloroquinolin 2 Yl Methanamine Derivatives

Development of Quinoline-Based Materials

The inherent properties of the quinoline (B57606) ring system, such as its electron-deficient nature and extensive π-conjugation, make it an attractive building block for novel materials. researchgate.net Functionalization of the quinoline core allows for the fine-tuning of its electronic and physical properties, enabling the design of materials for a range of applications. researchgate.net

Optoelectronic Properties

Quinoline derivatives are widely investigated for their optoelectronic properties, which are heavily influenced by their molecular structure and intermolecular organization. researchgate.netnih.gov The introduction of substituents can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's absorption and emission characteristics. For instance, functionalized quinolines with donor-acceptor-donor (D-A-D) architecture have been analyzed as active layers in organic field-effect transistors (OFETs).

The optoelectronic properties of conjugated polymers are significantly impacted by molecular conformations and long-range arrangement in thin films. researchgate.net The structure/property relationships in these materials are crucial for their performance in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. While specific data for polymers of (6-Chloroquinolin-2-yl)methanamine is not available, studies on other quinoline-containing polymers demonstrate their potential. For example, polymers with quinoline sequenced in the backbone can exhibit photochromism, with shifts in absorption and fluorescence emission upon isomerization, making them suitable for optical sensors or switches.

Table 1: Representative Optoelectronic Properties of Functionalized Quinoline Derivatives

Compound/PolymerAbsorption Max (nm)Emission Max (nm)Application
D-A-D Functionalized Quinoline350-450450-550Organic Field-Effect Transistors
Quinoline-based Conjugated Polymer449513 (trans), 605 (cis)Optical Switches/Sensors
Quinoline-based Chalcone352438Fluorescent Chemosensor

This table presents representative data for quinoline derivatives to illustrate potential properties, not specific data for this compound.

Polymerization and Macromolecular Architectures

The incorporation of quinoline moieties into polymer structures can be achieved either in the main chain or as a side chain, each approach imparting distinct properties to the resulting macromolecule. Free radical polymerization of methacrylic monomers bearing quinoline side chains has been successfully demonstrated. These polymers can exhibit interesting photochemical properties, such as photoisomerization upon UV illumination.

The synthesis of quinoline-containing polymers can be tailored to create specific macromolecular architectures. For instance, chromium complexes with 2-quinoxalinyl-6-iminopyridine ligands, which share structural similarities with functionalized 2-aminomethylquinolines, have been used for the oligomerization and polymerization of ethylene. researchgate.net The steric and electronic effects of the quinoline-like ligands influence the catalytic activity and the properties of the resulting polymers. researchgate.net Furthermore, quinoline-containing monomers can be copolymerized with other monomers to create materials with tunable properties, such as pH-responsive fluorescence. These polymers can be used as transfection agents for introducing foreign oligonucleotides into cells.

Chemical Sensor Development

The ability of the quinoline nitrogen and other strategically placed functional groups to coordinate with analytes makes quinoline derivatives excellent candidates for chemical sensors. The binding event can be transduced into a measurable signal, most commonly a change in fluorescence or color.

Metal Ion Detection and Sensing Mechanisms

Quinoline-based chemosensors have been developed for the selective detection of a wide range of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺. The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). In many quinoline-based sensors, the fluorescence is initially quenched and is enhanced upon complexation with a specific metal ion.

For example, a quinoline derivative can be designed to be weakly fluorescent in its free form, but upon binding to a metal ion like Zn²⁺, it forms a rigid complex that restricts intramolecular rotation and enhances fluorescence emission. researchgate.net The selectivity of these sensors can be tuned by modifying the substituents on the quinoline ring, which alters the geometry and electronic properties of the binding pocket. Halogenated quinoline derivatives, in particular, have been synthesized and investigated for their potential as inhibitors of monoamine oxidase, demonstrating the biological relevance of this class of compounds. The detection limits for some quinoline-based metal ion sensors can reach nanomolar concentrations.

Table 2: Examples of Quinoline-Based Fluorescent Sensors for Metal Ions

Sensor TypeTarget IonSensing MechanismDetection Limit
Quinoline-based Schiff baseAl³⁺Chelation-Enhanced Fluorescence0.18 ppm
8-Aminoquinoline derivativeZn²⁺Chelation-Enhanced Fluorescence~10⁻⁷ M
8-Aminoquinoline derivativeAl³⁺Chelation-Enhanced Fluorescence~10⁻⁷ M
Pyrazoline-based sensorCu²⁺Fluorescence Quenching8.7 x 10⁻⁸ M

This table presents representative data for quinoline derivatives to illustrate potential performance, not specific data for this compound.

Anion Sensing

The development of synthetic receptors for anions is a significant area of supramolecular chemistry. While less common than metal ion sensors, quinoline derivatives can be incorporated into structures designed for anion recognition. The key to anion sensing is the creation of a receptor with hydrogen bond donors that can interact with the anion. Amide functionalities are often used for this purpose due to their hydrogen-bonding capabilities.

Macrocyclic amides containing binaphthyl units have been shown to bind dicarboxylate anions, with the binding affinity and mode being dependent on the functional groups present. The quinoline nitrogen, if protonated, could also participate in anion binding through electrostatic interactions. Furthermore, thiosemicarbazone-based chemosensors incorporating a quinoline unit have been designed for the detection of fluoride (B91410) and cyanide ions. The sensing mechanism in these cases often involves a color change upon interaction with the anion. Zinc complexes of functionalized polyamine ligands have also been explored for the detection of various anions, where the anion binding leads to a quenching of the fluorescence of the complex.

Molecular Recognition and Supramolecular Chemistry

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to many biological and chemical processes. The quinoline scaffold is a valuable component in the design of synthetic receptors due to its defined shape and electronic properties.

In supramolecular chemistry, quinoline derivatives can act as building blocks for the construction of complex, self-assembled architectures. These assemblies are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. For example, a quinoline derivative has been shown to form a stable organogel through self-assembly, which exhibits a sensitive response to volatile acids and amines. The ability of quinoline derivatives to form such ordered structures is crucial for their application in materials science.

The recognition of biologically relevant molecules is another important application. Quinoline-based antibiotics, for instance, are known to interact with DNA through a process of bisintercalation, where the quinoline chromophores insert themselves between the base pairs of the DNA double helix. This demonstrates the potential of quinoline derivatives to act as molecular probes for biological systems. The introduction of substituents on the quinoline ring can be used to tune the binding affinity and selectivity of these interactions.

Lack of Research on this compound in Molecular Switch Design

Following a comprehensive search of scientific literature and databases, no specific research was found on the design, synthesis, or application of this compound or its derivatives in the context of molecular switches. The investigation sought to uncover detailed research findings and data tables related to the use of this particular quinoline framework in the development of advanced materials and chemosensing applications, specifically focusing on molecular switches.

The search included queries for photochromic, electrochromic, and other stimuli-responsive molecular switches based on the this compound scaffold. Despite the broad exploration of quinoline derivatives in the field of molecular switches, this specific compound does not appear in the available scientific literature within this application area.

Therefore, the requested article section on the "Design of Molecular Switches based on Quinoline Frameworks" with a focus on this compound cannot be generated due to the absence of relevant research findings.

Future Research Directions and Unexplored Avenues in 6 Chloroquinolin 2 Yl Methanamine Chemistry

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is set to accelerate the discovery of new molecules and reactions. mdpi.com For (6-Chloroquinolin-2-yl)methanamine, AI and machine learning (ML) offer powerful tools for inverse molecular design, where desired properties are specified to generate novel molecular structures. rsc.org

Predictive Modeling: Machine learning algorithms can be trained on existing data from quinoline (B57606) derivatives to predict various properties, such as biological activity, toxicity, and physicochemical characteristics. researchgate.netmdpi.com This allows for the rapid virtual screening of thousands of potential derivatives of this compound, prioritizing the most promising candidates for synthesis.

Generative Models: By combining evolutionary algorithms with machine learning, it is possible to generate entirely new molecular structures based on the this compound scaffold that are optimized for specific functions. rsc.org These synergistic approaches can efficiently explore vast chemical spaces to identify innovative compounds. rsc.org

Reaction Optimization: AI can assist chemists in screening and optimizing reaction conditions for the synthesis and functionalization of this compound. mdpi.com Predictive models can suggest the ideal catalysts, solvents, and temperatures, potentially surpassing the accuracy of experienced chemists in some cases and reducing the time and resources spent on experimental development. mdpi.com For instance, neural networks can be trained to predict the outcomes of various organic reactions, providing valuable insights for synthetic planning. researchgate.net

High-Throughput Synthesis and Screening for Novel Reactivity

High-throughput screening (HTS) methodologies are crucial for accelerating the pace of discovery in chemical synthesis. By miniaturizing and automating reactions, researchers can rapidly evaluate numerous reaction conditions and substrates.

Microdroplet Technology: The use of microdroplet-based reaction systems offers a platform for the ultra-fast synthesis and screening of derivatives. nih.govresearchgate.net Reactions within these micron-sized droplets can be completed in milliseconds with high conversion rates, often without the need for a catalyst. nih.govresearchgate.net This technology, coupled with mass spectrometry for real-time analysis, enables the rapid screening of optimal synthesis conditions for novel transformations involving this compound. nih.gov

Parallel Synthesis: Combinatorial chemistry and parallel synthesis techniques allow for the generation of large libraries of compounds derived from the this compound core. nih.gov This approach facilitates the systematic exploration of structure-activity relationships, which is particularly valuable in drug discovery programs. The ability to rapidly synthesize and screen these libraries significantly accelerates the identification of lead compounds. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is fundamental for rational design. Advanced spectroscopic techniques, complemented by computational studies, provide unparalleled insights.

Multinuclear NMR and Mass Spectrometry: Techniques like 1H and 13C NMR, along with high-resolution mass spectrometry (HRMS), are essential for confirming the structures of newly synthesized derivatives. nih.govnih.gov These methods provide detailed information about the connectivity and chemical environment of atoms within the molecule. nih.gov

Photophysical Characterization: For applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors, detailed photophysical characterization is necessary. nih.gov This includes measuring absorption and emission spectra, fluorescence quantum yields, and luminescence decay times. nih.gov The study of how solvent polarity affects these properties (solvatochromism) can reveal information about the electronic structure of the molecule and its potential for sensing applications. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. nih.govresearchgate.net This information is invaluable for understanding intermolecular interactions in the solid state and for validating computational models. nih.gov

Development of Robust and Recyclable Catalytic Systems

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for efficient and environmentally benign catalysts.

Nanocatalysts: Nanoparticle-based catalysts offer significant advantages over traditional homogeneous and heterogeneous catalysts, including high efficiency, selectivity, and recyclability. acs.orgnih.gov The development of nanocatalysts, such as those based on single-atom iron or copper, for quinoline synthesis can be adapted for the functionalization of the this compound motif. organic-chemistry.orgresearchgate.net These catalysts can be easily recovered and reused multiple times without a significant loss of activity, making the synthetic process more sustainable and economical. acs.orgresearchgate.net

Solid Acid Catalysts: The use of recyclable, non-corrosive solid acid catalysts, such as o-benzenedisulfonimide (B1365397) or chitosan-SO3H, presents a green alternative for reactions like the Friedländer synthesis of quinolines. mdpi.com These catalysts can be employed in solvent-free conditions and are easily separated from the reaction mixture for reuse. mdpi.com

Metal-Free Catalysis: Exploring metal-free catalytic systems, such as those based on ionic liquids or o-quinone, further enhances the environmental credentials of synthetic processes. organic-chemistry.orgmdpi.com These systems avoid the use of expensive and potentially toxic transition metals. mdpi.com

Exploration of New Chemical Transformations for the Quinoline Methanamine Motif

Expanding the synthetic toolbox for modifying the this compound core is essential for accessing novel chemical space and creating compounds with unique properties. rsc.org

C–H Bond Functionalization: Direct C–H bond functionalization has emerged as a powerful strategy for the efficient and atom-economical modification of heterocyclic scaffolds. rsc.org Developing methods to selectively functionalize the various C–H bonds on the quinoline ring of this compound would provide a direct route to a wide array of derivatives, bypassing the need for pre-functionalized starting materials. rsc.org

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex molecular architectures from three or more starting materials in a single step. nih.goviipseries.org Employing this compound or its precursors in MCRs would enable the rapid generation of structurally diverse and complex quinoline-based compounds with high atom economy. nih.gov

Novel Rearrangements: The discovery of new rearrangement reactions involving the quinoline nucleus can lead to unexpected and synthetically valuable transformations. For example, the rearrangement of N-acylated dihydroquinolines in the presence of organolithium compounds opens up pathways to new carbinol structures. rsc.org Investigating similar transformations for derivatives of this compound could yield novel molecular skeletons.

Q & A

Q. What are the optimal synthetic routes for (6-Chloroquinolin-2-yl)methanamine, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer: Synthesis typically begins with quinoline derivatives. Chlorination at the 6-position can be achieved using reagents like POCl₃ or NCS (N-chlorosuccinimide) under reflux conditions. Subsequent introduction of the methanamine group may involve reductive amination or nucleophilic substitution. Key factors include:
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for halogenation steps .
  • Temperature control: Chlorination often requires 80–110°C, while amination steps may proceed at lower temperatures (25–60°C) to avoid side reactions.
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures purity.
    Example protocol:
StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationPOCl₃, DMF, 100°C, 6h7595%
AminationNH₃/NaBH₄, MeOH, 40°C6892%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign peaks using DEPT and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and the methanamine CH₂ group (δ 3.0–3.5 ppm). Compare with PubChem data for similar quinoline derivatives .
  • IR Spectroscopy: Confirm NH₂ stretching (3300–3500 cm⁻¹) and C-Cl absorption (550–750 cm⁻¹).
  • HPLC-MS: Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) for purity assessment. ESI-MS in positive mode detects [M+H]⁺ ions .

Q. What initial biological screening strategies are recommended for assessing bioactivity?

  • Methodological Answer:
  • Enzyme inhibition assays: Test against kinases (e.g., PIM, mTORC) at 10 µM–1 mM concentrations. Monitor IC₅₀ values using fluorescence-based substrates .
  • Receptor binding studies: Radiolabeled ligand displacement assays (e.g., for serotonin or dopamine receptors) with Scatchard analysis to calculate Kᵢ .

Advanced Research Questions

Q. How can SAR studies be designed to explore the pharmacophore of this compound derivatives?

  • Methodological Answer:
  • Systematic substitution: Modify the quinoline core (e.g., 6-Cl → 6-Br, 6-F) and methanamine chain (e.g., N-methylation). Evaluate changes in bioactivity using standardized assays .
  • In silico modeling: Generate 3D-QSAR models with CoMFA/CoMSIA to predict activity cliffs. Validate with molecular docking (AutoDock Vina) against target proteins .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer:
  • Molecular docking: Use PyMOL and AutoDock to simulate interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to backbone carbonyls (e.g., Glu95 in PIM1) .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should crystallographic data be refined to resolve structural ambiguities?

  • Methodological Answer:
  • SHELX workflow: Use SHELXD for phase determination (if data <1.2 Å resolution) and SHELXL for refinement. Apply TWIN commands for twinned crystals. Validate with R₁ (≤5%) and GooF (0.8–1.2) .
  • Disorder modeling: Split occupancy for overlapping Cl and solvent atoms using PART instructions.

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Reproducibility checks: Standardize assay conditions (pH, temperature, cell lines) and compound purity (≥95% by HPLC).
  • Meta-analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare IC₅₀ values from independent studies. Address outliers via dose-response re-evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.